Thiocyanic acid, 2-hydroxy-1-phenylethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-hydroxy-1-phenylethyl ester typically involves the reaction of 2-hydroxy-1-phenylethanol with thiocyanic acid or its derivatives. One common method is the reaction of 2-hydroxy-1-phenylethanol with potassium thiocyanate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-hydroxy-1-phenylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiocyanate group can yield thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiocyanates and isothiocyanates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
Thiocyanic acid, 2-hydroxy-1-phenylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-hydroxy-1-phenylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, phenyl ester: Similar in structure but lacks the hydroxyethyl group.
Thiocyanic acid, ethyl ester: Similar in structure but lacks the phenyl group.
Thiocyanic acid, phenylmethyl ester: Similar in structure but has a methyl group instead of a hydroxyethyl group
Uniqueness
Thiocyanic acid, 2-hydroxy-1-phenylethyl ester is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical and biological properties. The hydroxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential biological activity .
Properties
CAS No. |
174257-03-5 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(2-hydroxy-1-phenylethyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c10-7-12-9(6-11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 |
InChI Key |
JFWYLZYOEMWWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)SC#N |
Origin of Product |
United States |
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